3-(3-Chlorophenyl)-4'-thiomethylpropiophenone
Description
3-(3-Chlorophenyl)-4'-thiomethylpropiophenone (CAS: 898750-43-1) is a halogenated aromatic ketone with a molecular formula of C₁₆H₁₄ClFOS and a molecular weight of 308.8 g/mol. The compound features a 3-chlorophenyl group attached to the propiophenone backbone, along with a thiomethyl (-SCH₃) substituent at the 4'-position of the phenyl ring. Its density is predicted to be 1.27 g/cm³, and its boiling point is estimated at 448.5°C under standard conditions .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNZIQNVOAFILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644423 | |
| Record name | 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-50-0 | |
| Record name | 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with 4’-thiomethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone often involves the chlorination of propiophenone followed by thiomethylation. The chlorination step uses chlorine gas in the presence of a catalyst like aluminum trichloride, while the thiomethylation step involves the reaction of the chlorinated product with a thiomethylating agent such as methylthiol in the presence of a base .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-4’-thiomethylpropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
3-(3-Chlorophenyl)-2'-thiomethylpropiophenone
- Structural Difference : The thiomethyl group is at the 2'-position instead of the 4'-position.
- Steric hindrance near the ketone group in the 2'-position may reduce reactivity in downstream reactions .
Halogen and Functional Group Modifications
3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone
- Structural Difference : An additional fluorine atom at the 5-position of the chlorophenyl ring.
- Its molecular weight (308.8 g/mol) matches the parent compound, but the fluorine may alter metabolic stability .
3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone
- Structural Difference : Methoxy (-OCH₃) replaces the chloro (-Cl) group on the phenyl ring.
- Implications : The electron-donating methoxy group reduces electrophilicity compared to the electron-withdrawing chloro substituent. This could decrease reactivity in electrophilic substitution reactions but improve solubility in polar solvents .
3-Chloro-4'-fluoropropiophenone
- Structural Difference : Fluorine replaces the thiomethyl group at the 4'-position.
- Implications : The absence of sulfur reduces molecular weight (CAS: 347-93-3; formula: C₉H₈ClFO) and may decrease lipophilicity. Fluorine’s small size and high electronegativity could enhance metabolic resistance compared to thiomethyl .
Physical and Chemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 3-(3-Chlorophenyl)-4'-thiomethylpropiophenone | C₁₆H₁₄ClFOS | 308.8 | 1.27 | 448.5 | 3-Cl, 4'-SCH₃ |
| 3-(3-Chloro-5-fluorophenyl)-4'-thiomethylpropiophenone | C₁₆H₁₃ClF₂OS | 326.8 | N/A | N/A | 3-Cl, 5-F, 4'-SCH₃ |
| 3-Chloro-4'-fluoropropiophenone | C₉H₈ClFO | 186.6 | N/A | N/A | 3-Cl, 4'-F |
| 3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone | C₁₇H₁₇O₂S | 293.4 | N/A | N/A | 3-OCH₃, 4'-SCH₃ |
Biological Activity
3-(3-Chlorophenyl)-4'-thiomethylpropiophenone, a compound with the CAS number 898762-50-0, has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a thiomethyl group and a chlorophenyl moiety, which contribute to its biological activity. The molecular structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example, the compound demonstrated activity against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
The minimum inhibitory concentration (MIC) values for these bacteria ranged from 40 to 100 µg/mL, indicating a potent antimicrobial effect comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Notably:
- Cell Viability Assays : In MCF-7 breast cancer cells, this compound reduced cell viability significantly with an IC50 value of approximately 225 µM. This suggests that the compound may induce apoptosis in cancer cells .
- Mechanisms of Action : The compound has been shown to affect cell cycle progression, leading to an accumulation of cells in the S phase, indicating an interruption in DNA synthesis and potential induction of apoptosis .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects:
- Toxicity Studies : Preliminary assessments suggest that high concentrations can lead to cytotoxic effects in non-cancerous cells. The LDH enzyme activity was notably elevated in treated cells compared to controls, indicating cell membrane damage and cytotoxicity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study highlighted that this compound exhibited a greater inhibition zone against E. faecalis than some known antibiotics, emphasizing its potential as a therapeutic agent .
- Cancer Cell Studies : In a recent study focused on breast cancer cells, the compound was found to significantly reduce cell proliferation and induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
